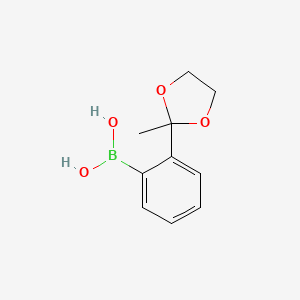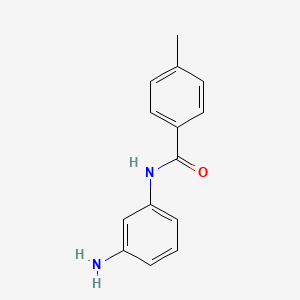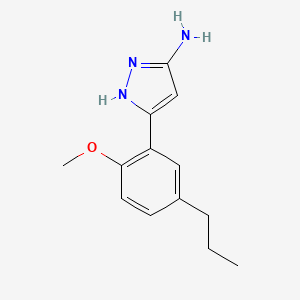
Crotonylisothiocyanat
Übersicht
Beschreibung
Crotonyl isothiocyanate is an organic compound with the molecular formula C(_5)H(_5)NOS It is characterized by the presence of an isothiocyanate group attached to a crotonyl moiety
Wissenschaftliche Forschungsanwendungen
Crotonyl isothiocyanate has diverse applications in scientific research:
Chemistry: Used as a reagent for the synthesis of various organic compounds, particularly in the formation of thiourea derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
Crotonyl isothiocyanate is a member of the class of compounds known as isothiocyanate acids . The primary targets of isothiocyanates are thought to be involved in various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .
Mode of Action
Isothiocyanates are known to exert their effects through a variety of distinct but interconnected signaling pathways .
Biochemical Pathways
Crotonyl isothiocyanate may be involved in several biochemical pathways. For instance, the ECHS1 enzyme, which catalyzes the hydration of several substrates via different metabolic pathways, has been shown to have the highest specificity for crotonyl-CoA . This suggests that Crotonyl isothiocyanate might play a role in these pathways.
Pharmacokinetics
Crotonyl isothiocyanate is practically insoluble in water and is an extremely weak basic compound . These properties could affect its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
Isothiocyanates are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .
Action Environment
The action, efficacy, and stability of Crotonyl isothiocyanate can be influenced by various environmental factors. For instance, it can be found in Chinese mustard, which suggests that dietary intake could influence its action .
Biochemische Analyse
Biochemical Properties
Crotonyl isothiocyanate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in the modification of histones, such as histone deacetylases (HDACs) and histone acetyltransferases (HATs). These interactions lead to the modification of histone proteins, influencing gene expression and chromatin structure. Additionally, crotonyl isothiocyanate can react with thiol groups in proteins, forming covalent bonds that can alter protein function and stability .
Cellular Effects
Crotonyl isothiocyanate has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, crotonyl isothiocyanate has been shown to affect the crotonylation of histones, a post-translational modification that plays a crucial role in gene regulation. This modification can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Furthermore, crotonyl isothiocyanate can impact cellular metabolism by interacting with metabolic enzymes and altering metabolic flux .
Molecular Mechanism
The molecular mechanism of crotonyl isothiocyanate involves its ability to form covalent bonds with biomolecules, particularly proteins. This compound can inhibit or activate enzymes by modifying their active sites or altering their conformation. For example, crotonyl isothiocyanate can inhibit HDACs, leading to increased levels of histone crotonylation and changes in gene expression . Additionally, it can interact with transcription factors and other regulatory proteins, influencing their activity and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of crotonyl isothiocyanate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that crotonyl isothiocyanate is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to crotonyl isothiocyanate can result in sustained changes in gene expression and cellular metabolism, which may have implications for its use in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of crotonyl isothiocyanate vary with different dosages in animal models. At low doses, this compound can modulate gene expression and cellular metabolism without causing significant toxicity. At high doses, crotonyl isothiocyanate can induce oxidative stress and apoptosis, leading to adverse effects on tissue function and overall health . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effects without causing toxicity .
Metabolic Pathways
Crotonyl isothiocyanate is involved in several metabolic pathways, including those related to fatty acid and amino acid metabolism. It interacts with enzymes such as acyl-CoA synthetase short-chain family member 2 (ACSS2), which plays a role in the conversion of crotonate into crotonyl-CoA . This interaction can influence metabolic flux and the levels of metabolites involved in energy production and biosynthesis .
Transport and Distribution
The transport and distribution of crotonyl isothiocyanate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carrier family proteins, which facilitate its uptake and distribution within the cell . Once inside the cell, crotonyl isothiocyanate can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biological effects .
Subcellular Localization
Crotonyl isothiocyanate exhibits distinct subcellular localization patterns, which are essential for its activity and function. It can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For instance, crotonyl isothiocyanate can localize to the nucleus, where it interacts with histones and other nuclear proteins to regulate gene expression . Additionally, it can be found in the cytoplasm and mitochondria, where it influences metabolic processes and cellular signaling pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Crotonyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of crotonyl chloride with potassium thiocyanate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding crotonyl isothiocyanate as the primary product.
Industrial Production Methods: In an industrial setting, the production of crotonyl isothiocyanate may involve continuous flow processes to ensure higher efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Crotonyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can be attacked by nucleophiles, leading to the formation of thiourea derivatives.
Addition Reactions: The double bond in the crotonyl moiety can participate in addition reactions with electrophiles.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base.
Addition Reactions: Electrophiles like halogens or hydrogen halides.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Thiourea Derivatives: From nucleophilic substitution.
Haloalkanes: From addition reactions with halogens.
Alcohols or Ketones: From reduction or oxidation reactions, respectively.
Vergleich Mit ähnlichen Verbindungen
Phenyl isothiocyanate: Similar in structure but with a phenyl group instead of a crotonyl group.
Methyl isothiocyanate: Contains a methyl group instead of a crotonyl group.
Allyl isothiocyanate: Features an allyl group in place of the crotonyl group.
Uniqueness: Crotonyl isothiocyanate is unique due to the presence of both an isothiocyanate group and a conjugated double bond in the crotonyl moiety. This combination imparts distinct reactivity and potential for diverse applications compared to other isothiocyanates.
Eigenschaften
IUPAC Name |
(E)-but-2-enoyl isothiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c1-2-3-5(7)6-4-8/h2-3H,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYYXENTGJDZTN-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60034-28-8 | |
| Record name | Crotonyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060034288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 60034-28-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the connection between Crotonyl Isothiocyanate, plant cell proliferation, and cancer cell growth?
A1: Research suggests that Crotonyl Isothiocyanate exhibits contrasting effects on plant and human cancer cells. In a study using groundnut calli cells, exposure to silver nanoparticles synthesized using sandalwood leaf extract (SW-AgNPs) led to enhanced cell proliferation and increased calli biomass. [] This enhanced growth was accompanied by increased activity of defense enzymes and secretion of metabolites, including Crotonyl Isothiocyanate. These findings indicate that Crotonyl Isothiocyanate might play a role in plant growth and stress response.
Q2: Does Crotonyl Isothiocyanate share similarities with other compounds found in rapeseed meal?
A2: Crotonyl Isothiocyanate belongs to a class of compounds called isothiocyanates, known for their goitrogenic effects. While not specifically mentioned in the provided research on Crotonyl Isothiocyanate, rapeseed meal contains related compounds like Allyl Isothiocyanate, which also contribute to goitrogenic activity and can impact thyroid function in animals. [] This suggests a potential link between the biological activities of different isothiocyanates, including their effects on growth and metabolism. Further research is needed to explore the specific mechanisms and potential shared pathways of these compounds.
Q3: Are there analytical techniques to identify and quantify Crotonyl Isothiocyanate in biological samples?
A3: While specific techniques for Crotonyl Isothiocyanate aren't detailed in the provided research, Gas Chromatography-Mass Spectrometry (GC-MS) is commonly employed to analyze volatile compounds, including isothiocyanates, in various matrices. [] This technique allows for the separation, identification, and quantification of Crotonyl Isothiocyanate based on its mass-to-charge ratio. This approach enables researchers to study the presence, distribution, and potential biological roles of Crotonyl Isothiocyanate in different systems.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Furylmethyl)amino]-3-nitrobenzoic acid](/img/structure/B1352401.png)

![5-[4-(Trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1352405.png)
![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B1352409.png)


![2-amino-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1352417.png)







